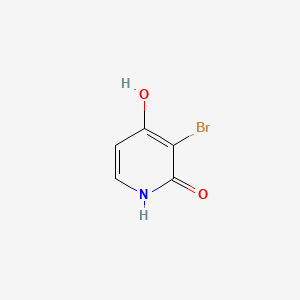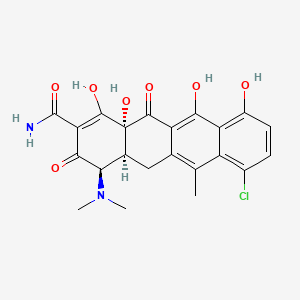
5,7,2',6'-Tetrahydroxyflavone
概要
説明
5,7,2’,6’-Tetrahydroxyflavone is a natural flavonoid compound known for its various biological activities. It is found in certain plants and has been studied for its potential therapeutic effects, particularly its ability to inhibit the activity of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’,6’-Tetrahydroxyflavone typically involves the use of flavonoid precursors. One common method includes the cyclization of appropriate chalcones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 5,7,2’,6’-Tetrahydroxyflavone may involve extraction from plant sources, such as Scutellariae radix, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound .
化学反応の分析
Types of Reactions
5,7,2’,6’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding flavanone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced flavanones, and various substituted flavonoid derivatives .
科学的研究の応用
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating enzyme activities, particularly CYP3A4.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
The primary mechanism of action of 5,7,2’,6’-Tetrahydroxyflavone involves the inhibition of CYP3A4 activity. This enzyme is responsible for the metabolism of various drugs in the liver. By inhibiting CYP3A4, 5,7,2’,6’-Tetrahydroxyflavone can affect the pharmacokinetics of drugs, potentially leading to altered drug efficacy and toxicity .
類似化合物との比較
Similar Compounds
Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Known for its antioxidant and anti-inflammatory properties.
Apigenin (4’,5,7-Trihydroxyflavone): Studied for its anticancer and anti-inflammatory effects.
Quercetin (3,3’,4’,5,7-Pentahydroxyflavone): Widely researched for its antioxidant, anti-inflammatory, and anticancer activities
Uniqueness
5,7,2’,6’-Tetrahydroxyflavone is unique due to its specific inhibition of CYP3A4, which distinguishes it from other flavonoids that may not have this specific enzyme inhibitory activity. This property makes it particularly interesting for studies related to drug metabolism and interactions .
特性
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXXUIYFPVIHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231750 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82475-00-1 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082475001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B1660644.png)




![N-[(4-propan-2-ylphenyl)carbamothioyl]benzamide](/img/structure/B1660650.png)


![Hydrazinecarbothioamide, 2-[bis(4-hydroxyphenyl)methylene]-](/img/structure/B1660656.png)


![2-[(E)-2-(4-methylphenyl)sulfonylethenyl]-5-nitrofuran](/img/structure/B1660659.png)


